3-Fluoro-6-methoxy-1H-pyrrolo[3,2-c]pyridine
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Overview
Description
3-Fluoro-6-methoxy-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-6-methoxy-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes a series of reactions including cyclization and substitution to form the desired pyrrolopyridine core .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the pyrrolopyridine structure .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-6-methoxy-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where the fluorine or methoxy groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide or N-chlorosuccinimide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolopyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-Fluoro-6-methoxy-1H-pyrrolo[3,2-c]pyridine has several scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Fluoro-6-methoxy-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of fibroblast growth factor receptors, thereby interfering with signal transduction pathways that regulate cell proliferation and migration. This inhibition can lead to the suppression of tumor growth and metastasis .
Comparison with Similar Compounds
- 3-Fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine
- 6-(Fluoro-18F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinoline-5-amine
Uniqueness: 3-Fluoro-6-methoxy-1H-pyrrolo[3,2-c]pyridine is unique due to its specific substitution pattern and the presence of both fluorine and methoxy groups. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C8H7FN2O |
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Molecular Weight |
166.15 g/mol |
IUPAC Name |
3-fluoro-6-methoxy-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C8H7FN2O/c1-12-8-2-7-5(3-11-8)6(9)4-10-7/h2-4,10H,1H3 |
InChI Key |
LTFRMTDCJAKAOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C2C(=C1)NC=C2F |
Origin of Product |
United States |
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